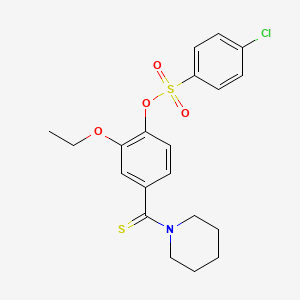![molecular formula C17H18ClNOS B4898597 N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4898597.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide, commonly known as CB-13, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. CB-13 is a member of a class of compounds known as designer drugs, which are synthetic substances that mimic the effects of illegal drugs such as marijuana.
Wirkmechanismus
CB-13 binds to cannabinoid receptors in the body, which are part of the endocannabinoid system. The endocannabinoid system plays a role in regulating a wide range of physiological processes, including pain, inflammation, and appetite. By binding to these receptors, CB-13 can modulate the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
CB-13 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. CB-13 has also been shown to have an effect on appetite, with some studies suggesting that it may have potential as a weight loss drug.
Vorteile Und Einschränkungen Für Laborexperimente
CB-13 has several advantages for use in lab experiments, including its synthetic nature, which allows for precise control over its chemical properties. However, CB-13 is a relatively new compound, and there is still much that is unknown about its effects on the body. Additionally, the illicit nature of the compound may make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on CB-13. One area of interest is its potential as a treatment for inflammatory bowel disease. Another area of interest is its potential as a weight loss drug. Additionally, further research is needed to fully understand the biochemical and physiological effects of CB-13 and its potential therapeutic applications.
Synthesemethoden
CB-13 is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis of CB-13 is a complex process that requires specialized equipment and expertise. The exact details of the synthesis method are not widely available due to the illicit nature of the compound.
Wissenschaftliche Forschungsanwendungen
CB-13 has been the subject of several scientific studies investigating its potential therapeutic applications. One study found that CB-13 has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease. Another study found that CB-13 has analgesic properties and may be useful in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-8-6-15(7-9-16)13-21-11-10-19-17(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVZZIATZBPJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)


![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)

![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)
![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-{2-[2-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B4898606.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4898614.png)
amino]benzoic acid](/img/structure/B4898629.png)